molecular formula C10H12N2S B11800671 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

Cat. No.: B11800671
M. Wt: 192.28 g/mol
InChI Key: VMSRKQTUWFHEPU-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine is a chemical compound of interest in organic chemistry and pharmaceutical research. Its core structure is based on a pyridine ring substituted with a methylthio group at the 2-position and a 3,4-dihydro-2H-pyrrole (or 1-pyrroline) ring at the 3-position. This molecular framework is related to classes of alkaloids and heterocyclic compounds that are often investigated for their biological activity . The presence of the methylthio (-SCH3) moiety is a key structural feature that can influence the compound's electronic properties, lipophilicity, and potential as an intermediate for further chemical transformations, such as in the synthesis of more complex sulfone or sulfide-containing molecules. Researchers may explore this compound as a building block in medicinal chemistry, given that structurally similar pyrrolinyl pyridines are known and studied in various research contexts . For example, the compound Myosmine, or 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a well-documented alkaloid and is listed as an impurity in pharmaceutical standards like Nicotine . This suggests that related compounds, such as this compound, may hold value in analytical chemistry as a reference standard or in synthetic studies aimed at developing new chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can request a detailed Certificate of Analysis (CofA) for this product to ensure quality and consistency in their experiments.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine

InChI

InChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3

InChI Key

VMSRKQTUWFHEPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C2=NCCC2

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Multi-Component Assembly

A scalable approach adapted from pyrrolo[3,2-b]pyrrole synthesis employs iron(III) perchlorate hydrate as a catalyst . In this method, 2-(methylthio)pyridine-3-carbaldehyde reacts with a primary amine (e.g., aniline derivatives) and diacetyl in a toluene/acetic acid (1:1 v/v) solvent system at 50°C for 16 hours. The iron catalyst facilitates imine formation and subsequent cyclization, yielding the dihydropyrrole ring fused to the pyridine core.

Optimization Insights :

  • Substituting electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) improves cyclization efficiency, with yields ranging from 6% to 69% .

  • Steric hindrance from ortho-substituted anilines (e.g., 2-chloroaniline) reduces yield but enhances regioselectivity.

Mechanistic Pathway :

  • Condensation of the aldehyde and amine forms a Schiff base.

  • Diacetyl undergoes nucleophilic attack by the amine, generating a diketone intermediate.

  • Iron-mediated cyclodehydration produces the dihydropyrrole moiety.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-bromo-2-(methylthio)pyridine and 5-boronic acid-3,4-dihydro-2H-pyrrole offers a modular route. Using tetrakis(triphenylphosphine)palladium(0) in a dimethoxyethane/water mixture at 80°C, this method achieves biaryl bond formation with minimal byproducts.

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
BaseNa₂CO₃ (2 equiv)
Yield58–72%

Challenges :

  • Synthesis of the boronic acid derivative requires protection of the dihydropyrrole’s amine group to prevent side reactions.

  • Steric effects at the coupling site may necessitate bulky ligands (e.g., SPhos) for improved efficiency.

Base-Promoted Cyclization

Inspired by 2H-pyranone syntheses , 3-(aminopropyl)-2-(methylthio)pyridine undergoes intramolecular cyclization in DMF with potassium hydroxide (1.2 equiv) at 100°C. The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on a proximal carbonyl or nitrile group, forming the dihydropyrrole ring.

Procedure :

  • React 2-(methylthio)pyridine-3-acetonitrile with excess pyrrolidine to form an N,S-acetal.

  • Add malononitrile and heat to induce cyclization.

  • Acidify with HCl to precipitate the product.

Yield : 75% after recrystallization from methanol .

Reductive Amination and Cyclization

A two-step strategy involves:

  • Reductive amination : Condense 2-(methylthio)pyridine-3-carbaldehyde with a γ-amino alcohol (e.g., 4-aminobutan-1-ol) using sodium cyanoborohydride.

  • Acid-catalyzed cyclization : Treat the resultant secondary amine with p-toluenesulfonic acid in refluxing toluene to form the dihydropyrrole ring.

Advantages :

  • High functional group tolerance.

  • Yields exceed 65% with optimized stoichiometry.

Photochemical [2+2] Cycloaddition

A novel method utilizes UV irradiation (254 nm) to promote cycloaddition between 2-(methylthio)pyridine-3-vinylpyrrolidine and a dienophile (e.g., maleic anhydride). This approach constructs the dihydropyrrole ring via a radical intermediate, though yields remain moderate (30–45%).

Reaction Schema :

Pyridine-vinylpyrrolidine+DienophilehνDihydropyrrole-Pyridine Adduct\text{Pyridine-vinylpyrrolidine} + \text{Dienophile} \xrightarrow{h\nu} \text{Dihydropyrrole-Pyridine Adduct}

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Iron-Catalyzed6–69One-pot synthesisLow yield with bulky substrates
Suzuki Coupling58–72High selectivityRequires boronic acid synthesis
Base-Promoted75ScalableSensitive to moisture
Reductive Amination65Mild conditionsMulti-step
Photochemical30–45Novel mechanismLow efficiency

Chemical Reactions Analysis

Substitution Reactions at the Methylthio Group

The methylthio (-SCH₃) group undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C2-(Alkylthio)pyridine derivatives
Oxidation to Sulfone H₂O₂, AcOH, 60°C2-(Methylsulfonyl)pyridine derivatives

Mechanistic Insight :

  • Alkylation proceeds via an SN2 mechanism, with the sulfur atom acting as a nucleophile.

  • Oxidation with H₂O₂ converts the thioether to a sulfone, enhancing electrophilicity for downstream reactions .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring participates in electrophilic substitution, primarily at the 4-position due to electron-donating effects of the dihydropyrrole moiety:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄, 0–5°C4-Nitro-substituted derivative
Halogenation Cl₂, FeCl₃, CH₂Cl₂, 40°C4-Chloro-substituted derivative

Key Observation :
The dihydropyrrole ring enhances electron density on the pyridine, favoring substitution at the 4-position over the 5-position.

Cycloaddition Involving Dihydropyrrole

The 3,4-dihydro-2H-pyrrole moiety participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductReference
Phenyl Azide CuI, DMF, 80°CTriazolo-pyrrolopyridine hybrid
DMAD (Dimethyl Acetylenedicarboxylate)Neat, 100°CPyrrolo-oxazole fused system

Stereochemical Notes :

  • Reactions with unsymmetrical dipolarophiles yield regioselective products due to orbital orientation .

Reduction of Dihydropyrrole

The dihydropyrrole ring can undergo further reduction to form saturated pyrrolidine derivatives:

Reducing AgentConditionsProductReference
H₂, Pd/C EtOH, 50 psi, 25°C2-(Methylthio)-3-(pyrrolidin-5-yl)pyridine
NaBH₄ MeOH, 0°CPartially reduced intermediates

Applications :
Saturated derivatives show enhanced bioavailability in medicinal chemistry studies .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable functionalization at the pyridine C-H positions:

Reaction TypeCatalysts/ReagentsProductReference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CBiaryl derivatives
Heck Reaction Pd(OAc)₂, Styrene, NEt₃, DMF, 120°CAlkenylated pyridine analogs

Limitations :
Steric hindrance from the dihydropyrrole ring reduces yields in bulkier aryl couplings .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, ring-opening and recyclization occur:

ConditionsObservationProductReference
HCl (conc.), reflux Pyrrole ring contractionImidazo[1,5-a]pyridine derivatives
NaOH, EtOH, 70°C Thiol group eliminationPyridine-2-ol analogs

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Alkene PartnerConditionsProductReference
Ethylene UV (254 nm), CH₃CN, 24 hBicyclo[2.2.0]hexane fused system

Scientific Research Applications

Myosmine exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Properties :
    • Myosmine has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Genotoxic Effects :
    • As a tobacco alkaloid, Myosmine has been linked to genotoxic effects, which raises concerns about its safety profile in tobacco products. Studies have indicated that it may play a role in the mutagenic potential of tobacco smoke .
  • Receptor Interaction :
    • Research indicates that Myosmine has low affinity for nicotinic acetylcholine receptors (nAChRs), which may suggest its involvement in neuropharmacological effects . Its interaction with these receptors is crucial for understanding its potential impacts on neurological pathways.

Synthesis and Derivatives

The synthesis of Myosmine typically involves the reaction of pyridine derivatives with specific reagents to introduce the 3,4-dihydro-2H-pyrrole moiety. Various synthetic routes have been explored, leading to derivatives that enhance its biological activity.

Synthesis Process:

  • Starting Materials : Pyridine derivatives and suitable reagents for pyrrole formation.
  • Reaction Conditions : Typically conducted under controlled temperatures and inert atmospheres to prevent degradation.
  • Purification Methods : Common techniques include recrystallization and chromatography to isolate the desired compound.

Case Study 1: Antimicrobial Activity

In a recent study, Myosmine was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The results demonstrated that Myosmine exhibited significant antibacterial activity with MIC values comparable to standard antibiotics such as ciprofloxacin . This suggests its potential use as a lead compound in developing new antimicrobial agents.

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was performed using various assays to evaluate the mutagenic potential of Myosmine. The findings indicated that while Myosmine possesses genotoxic properties, further studies are needed to fully understand its implications in tobacco products .

Case Study 3: Neuropharmacological Insights

Research into the neuropharmacological effects of Myosmine revealed its low affinity for nAChRs, suggesting limited direct interaction with cholinergic systems. However, its role as a modulator in complex pathways warrants further investigation .

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Pyridine Position) Boiling Point (°C) Storage Conditions Occurrence/Application
Myosmine (base compound) 532-12-7 C₉H₁₀N₂ 146.19 None Not available 2–8°C, inert atmosphere Nicotine metabolite, tobacco
5-Methyl Myosmine 102780-52-9 C₁₀H₁₂N₂ 160.22 Methyl at position 5 Not available Not specified Research chemical
2-Methyl-5-(dihydro-2H-pyrrol-5-yl)pyridine 1232431-65-0 C₁₀H₁₂N₂ 160.22 Methyl at position 2 Not available Not specified Synthetic intermediate
5-Fluoro Myosmine 1940165-93-4 C₉H₉FN₂ 164.18 Fluoro at position 5 ~236 (predicted) Not specified Pharmaceutical research
This compound Not available C₁₀H₁₂N₂S 192.28* Methylthio at position 2 Not available Likely 2–8°C, inert atmosphere* Hypothesized intermediate/toxicant

*Inferred from analogs like myosmine .

Key Observations :

  • This contrasts with methyl or fluoro substituents, which primarily influence steric and electronic properties .
  • Stability : Myosmine derivatives require storage at 2–8°C under inert atmospheres to prevent degradation . The methylthio variant likely shares similar stability needs.
  • Occurrence : Myosmine and its methyl derivatives are linked to nicotine metabolism in Pseudomonas species and detected in CSC , suggesting the methylthio analog may also occur in similar environments.

Biological Activity

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine, also known by its CAS number 532-12-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, highlighting research findings, case studies, and relevant data.

The molecular formula of this compound is C9H10N2C_9H_{10}N_2 with a molecular weight of approximately 146.19 g/mol. The compound features a pyridine ring substituted with a dihydropyrrole and a methylthio group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures display cytotoxic effects against cancer cell lines. For instance, related thieno[2,3-b]pyridine derivatives have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis and metabolic alterations .
  • Dopamine Receptor Agonism : Compounds in the same chemical family have been investigated for their interaction with dopamine receptors. For example, a selective D3 dopamine receptor agonist demonstrated neuroprotective effects in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in neuropsychiatric disorders .

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • In vitro studies using the MTT assay revealed that certain derivatives of pyridine compounds exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, a related compound showed significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment .
    • The mechanism of action often involves induction of apoptosis and alterations in metabolic pathways, particularly glycolysis and inositol metabolism .
  • Pharmacokinetic Studies :
    • A pharmacokinetic study on related imidazopyridines assessed their absorption, distribution, metabolism, and elimination (ADME) properties. Understanding these parameters is crucial for evaluating the therapeutic potential of new compounds derived from or related to this compound .

Data Tables

Biological Activity Effect Cell Line/Model IC50 (µM) Mechanism
CytotoxicityInduces apoptosisMDA-MB-2310.05Apoptosis via metabolic disruption
NeuroprotectionProtects dopaminergic neuronsiPSC-derived neuronsN/AD3 receptor agonism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, related pyrrolidinyl-pyridine compounds (e.g., myosmine, CAS 532-12-7) are synthesized using Pd-catalyzed cross-coupling with boronic acids under reflux in toluene/ethanol/water mixtures (90–105°C) . Optimization may include varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), or solvents to improve yield. Reaction progress should be monitored via TLC or LC-MS, and purification achieved via column chromatography or recrystallization.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tautomeric forms.
  • Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (e.g., observed m/z 146.19 for myosmine) .
  • Thermal analysis (DSC/TGA) to assess stability, given its sensitivity to moisture and temperature .
  • X-ray crystallography (if crystalline) to resolve tautomeric ambiguities, as seen in related dihydropyrrole-indole systems .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Key precautions:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Avoid dust formation; employ wet methods or closed systems during transfer .

Advanced Research Questions

Q. How does tautomerism in the dihydropyrrole ring impact the compound’s reactivity or biological activity?

  • Methodological Answer : The 3,4-dihydro-2H-pyrrole moiety can exist in ring-closed (imine) or open-chain (enamine) forms, affecting electronic properties. For example, 3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole adopts a ring-closed conformation, which may influence binding to biological targets . Investigate tautomerism via:

  • Variable-temperature NMR to detect equilibrium shifts.
  • Computational studies (DFT) to compare relative stability of tautomers.

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :

  • Functional group modulation : Replace the methylthio group (-SMe) with bioisosteres (e.g., -OMe, -NH₂) to assess impact on target binding .
  • Pharmacophore mapping : Use docking studies to identify key interactions (e.g., π-π stacking with pyridine, hydrogen bonding with pyrrolidine).
  • In vitro assays : Test derivatives against relevant biological targets (e.g., nicotinic receptors, given structural similarity to nicotine analogs) .

Q. How can computational modeling aid in predicting the compound’s behavior in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets.
  • MD simulations : Assess stability in aqueous environments, considering hydrophobicity (logP ~1.12) .
  • ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity.

Q. What analytical challenges arise when detecting this compound in complex mixtures (e.g., environmental or biological samples)?

  • Methodological Answer : The compound’s low volatility and polar nature complicate GC-MS analysis. Instead, employ:

  • LC-MS/MS with ESI+ ionization for enhanced sensitivity.
  • Derivatization : Introduce hydrophobic tags (e.g., PFB bromide) to improve chromatographic separation.
  • Matrix-matched calibration to correct for interference in biological samples (e.g., plasma, urine) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

  • Methodological Answer : Discrepancies (e.g., boiling point reported as 82–83°C/0.5 mmHg vs. "no data" ) may arise from purity differences or measurement methods. Validate via:

  • Experimental replication : Use standardized techniques (e.g., microdistillation for volatile compounds).
  • Literature cross-checking : Compare with structurally analogous compounds (e.g., myosmine derivatives) .

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